molecular formula C15H15ClFNO2S B2943209 2-chloro-4-fluoro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide CAS No. 1705169-39-6

2-chloro-4-fluoro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide

Cat. No.: B2943209
CAS No.: 1705169-39-6
M. Wt: 327.8
InChI Key: GXHYMIGIMHZJEM-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a methoxy and methylthiophenyl group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chloro-4-fluoroaniline with an appropriate acylating agent, such as acetic anhydride, under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base, such as sodium methoxide.

    Attachment of the Methylthiophenyl Group: The methylthiophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the methylthiophenyl group and the corresponding aryl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

2-chloro-4-fluoro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-(2-methoxyethyl)benzamide
  • 2-chloro-4-fluoro-N-(2-methoxy-2-phenylethyl)benzamide
  • 2-chloro-4-fluoro-N-(2-methoxy-2-(4-methylphenyl)ethyl)benzamide

Uniqueness

2-chloro-4-fluoro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide is unique due to the presence of the methylthiophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2S/c1-9-3-6-14(21-9)13(20-2)8-18-15(19)11-5-4-10(17)7-12(11)16/h3-7,13H,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHYMIGIMHZJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=C(C=C(C=C2)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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